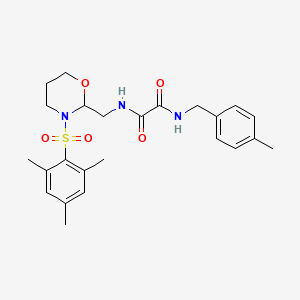

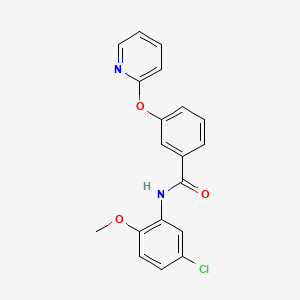

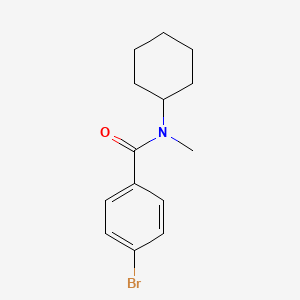

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.

科学的研究の応用

Copper-Catalyzed Intermolecular Aminoazidation of Alkenes

Copper-catalyzed intermolecular aminoazidation of alkenes is a novel methodology that provides an efficient approach to synthesizing vicinal amino azides, which can be easily transformed into other valuable amine derivatives. This process utilizes commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor and TMSN3 as the N3 source, achieving moderate to excellent yields. For internal alkenes, aminoazidation occurs with excellent diastereoselectivity (Bo Zhang & A. Studer, 2014).

Synthesis of C.I. Acid Blue 264 and Related Compounds

The synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide from methylamine and p-tolylsulfonyl chloride, followed by benzylation with p-nitro benzyl bromide and subsequent reduction of the nitro group, achieves a total yield of up to 81%. The acid dye produced by condensation with this compound exhibits pH-insensitivity in dying, good exhaustion, and fastness to wet treatment (Gao Kun-yu, 2009).

Evolution of Peptidoleukotriene Antagonists

Investigations into 1,3,5-substituted indoles and indazoles have led to the development of potent receptor antagonists for peptidoleukotrienes. These compounds generally feature a methyl group at the N1 position and various substituents at the C-5 and C-3 positions, resulting in dissociation constants in the nanomolar range and oral efficacy in blocking LTD4-induced symptoms in guinea pigs. One such compound, ICI 204,219, is under clinical investigation for asthma (V. Matassa et al., 1990).

Characterization of a New Sulfonamide Molecule

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been characterized through spectroscopic tools and SCXRD studies. Its structure and interactions in the crystal state have been extensively analyzed, revealing stabilization by several interactions. Theoretical studies have also been conducted to understand its structural and electronic properties, showing excellent agreement with experimental results (P. Murthy et al., 2018).

作用機序

Target of Action

The compound “N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is a complex organic molecule that contains a sulfonyl group and an oxazinan ring. Compounds with these functional groups are often involved in various biological processes. The sulfonyl group is a common feature in many drugs and is known to interact with various enzymes and receptors in the body . The oxazinan ring, on the other hand, is a heterocyclic compound that can also interact with various biological targets .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Sulfonyl-containing drugs often interfere with enzyme activity, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the way it is administered. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a drug’s bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting a particular enzyme to modulating cell signaling pathways .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

特性

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-16-6-8-20(9-7-16)14-25-23(28)24(29)26-15-21-27(10-5-11-32-21)33(30,31)22-18(3)12-17(2)13-19(22)4/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIVFOYJYDUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)

![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)

![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)

![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)